

8-Chlorotriazolo[1,5-a]pyrazine chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1319473

[Get Quote](#)

An In-depth Technical Guide to 8-Chlorotriazolo[4,3-a]pyrazine

A Note on Isomeric Specificity: Initial database searches for "8-Chlorotriazolo[1,5-a]pyrazine" indicate a degree of ambiguity, with the isomeric form, 8-Chlorotriazolo[4,3-a]pyrazine, being the more extensively documented compound. This guide will focus on the latter, well-characterized isomer.

Core Chemical Identity

8-Chlorotriazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole and pyrazine ring system. The presence of a chlorine atom at the 8-position significantly influences its chemical reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of 8-Chlorotriazolo[4,3-a]pyrazine.

Table 1: Physicochemical Properties of 8-Chlorotriazolo[4,3-a]pyrazine

Property	Value	Source
CAS Number	68774-77-6	[1] [2]
Molecular Formula	C ₅ H ₃ CIN ₄	[1] [2]
Molecular Weight	154.56 g/mol	[1] [2]
Appearance	Tan to brown solid	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Applications in Research and Development

8-Chlorotriazolo[4,3-a]pyrazine serves as a versatile building block in the synthesis of more complex molecules with a range of biological activities. Its derivatives have been investigated for various therapeutic applications.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[\[1\]](#) The triazolopyrazine scaffold is of significant interest in drug discovery.
- **Agrochemicals:** It is utilized in the formulation of agrochemicals for crop protection.[\[1\]](#)
- **Materials Science:** The compound is explored for creating advanced materials, such as polymers with enhanced thermal and chemical resistance.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for 8-Chlorotriazolo[4,3-a]pyrazine are not extensively published. However, the synthesis of structurally related triazolo[4,3-a]pyrazine derivatives provides a strong model for its preparation and modification. The following are representative synthetic procedures for analogous compounds.

Synthesis of 3-(trifluoromethyl)-[\[2\]](#)[\[3\]](#)[\[4\]](#)triazolo[4,3-a]pyrazine Scaffold:

This multi-step synthesis illustrates the formation of the core triazolopyrazine ring system.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a triazolo[4,3-a]pyrazine scaffold.

General Procedure for Amide Condensation and Deprotection:

This procedure describes the modification of a triazolopyrazine scaffold to produce a library of derivatives.

- Amide Condensation: To a solution of a Boc-protected amino acid in dichloromethane (DCM), triethylamine and a coupling agent (e.g., DCC) are added. The triazolopyrazine scaffold is then added, and the mixture is stirred to facilitate the amide bond formation.
- Deprotection: The resulting intermediate is treated with a solution of trifluoroacetic acid in DCM to remove the Boc protecting group, yielding the final amine derivative.

Characterization of Derivatives:

Synthesized compounds are typically characterized using a suite of analytical techniques:

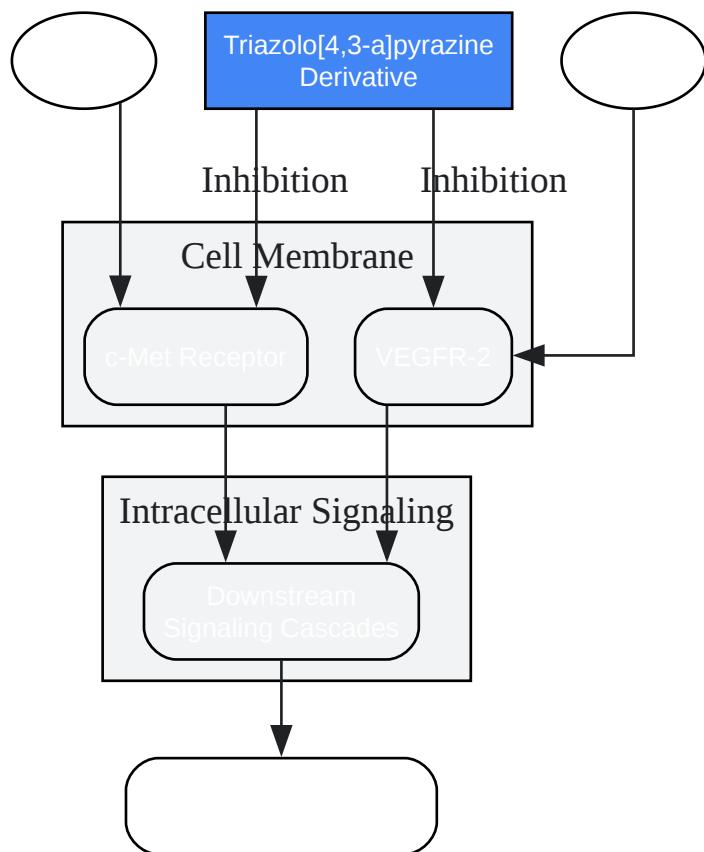
- Melting Point: To determine the purity and identity of the solid product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Table 2: Representative Characterization Data for a Triazolo[4,3-a]pyrazine Derivative

Analysis	Data
¹ H NMR (DMSO-d ₆) δ	10.86 (1H, s), 7.42 (1H, t, J ₁ = 8.0 Hz, J ₂ = 8.0 Hz), 7.12–7.23 (2H, m), 6.84–6.96 (2H, m), 4.63–4.75 (3H, m), 3.72–4.07 (3H, m), 2.94–3.20 (3H, m), 1.35 (9H, s)
¹³ C NMR (DMSO-d ₆) δ	28.0 (3C), 28.7, 33.2, 47.7, 49.8, 57.5, 80.1, 109.1, 112.5, 118.0, 118.9, 120.4, 122.5, 125.1, 127.6, 137.0, 143.9, 153.0, 155.6, 171.4
ESI-MS (m/z)	Calculated for C ₂₂ H ₂₆ F ₃ N ₆ O ₃ , [M+H] ⁺ : 479.48; Found: 479.34

Source: Adapted from a study on novel triazolo[4,3-a]pyrazine derivatives with antibacterial activity.[3]

Biological Activity and Signaling Pathways


Derivatives of the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit a range of biological activities, including antibacterial and anticancer effects.

Antibacterial Activity:

Certain triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.[3] The proposed mechanism involves the protonated amine or nitrogen heterocycle forming π-cation interactions with amino acid residues of bacterial DNA gyrase.[3]

Anticancer Activity and Signaling Pathway Inhibition:

Derivatives of[2][3][4]triazolo[4,3-a]pyrazine have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy. The dysregulation of the HGF/c-Met signaling pathway is a driving factor in many cancers, promoting tumor growth and metastasis. Similarly, VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

[Click to download full resolution via product page](#)

Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.

This inhibition of key signaling pathways can lead to a reduction in tumor cell proliferation and angiogenesis. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]

- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-CHLORO-3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE(68774-78-7) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [8-Chlorotriazolo[1,5-a]pyrazine chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319473#8-chlorotriazolo-1-5-a-pyrazine-chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com